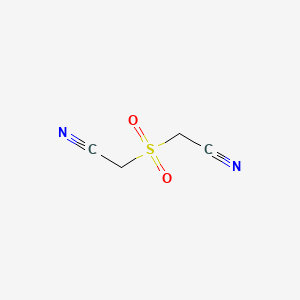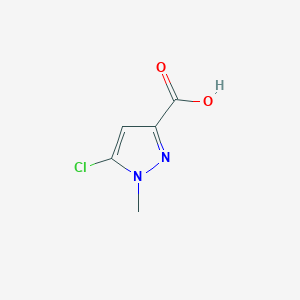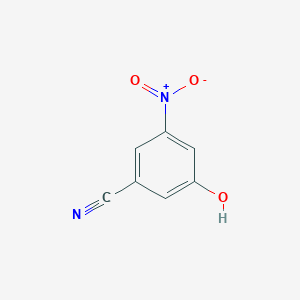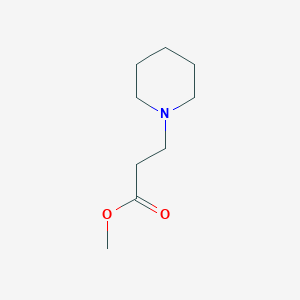
Sulphonyl diacetonitrile
Übersicht
Beschreibung
“Sulphonyl” refers to a functional group found primarily in sulfones, or a substituent obtained from a sulfonic acid by the removal of the hydroxyl group . “Diacetonitrile” could refer to a compound with two acetonitrile groups. Acetonitrile is a colorless liquid with a sweet, ethereal odor and is used as a solvent .
Synthesis Analysis
While specific synthesis methods for “Sulphonyl diacetonitrile” are not available, sulfonyl groups and acetonitrile groups are commonly used in organic synthesis. For instance, a new fully conjugated covalent organic framework material has been synthesized via the Knoevenagel condensation reaction using a chromogenic unit and a diacetonitrile as the linker .Physical And Chemical Properties Analysis
The physical and chemical properties of “Sulphonyl diacetonitrile” would depend on its exact molecular structure. Sulfonyl groups and acetonitrile both contribute specific properties to compounds. For example, sulfonyl groups can enhance the polarity of a compound , while acetonitrile is a polar aprotic solvent that can participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
Sulfonyldiacetonitrile serves as an important intermediate in organic synthesis. Its utility stems from its ability to act as a synthon for the introduction of the sulfonyl group into organic molecules.
Experimental Procedures
The compound is typically used in reactions involving nucleophilic substitution, where it reacts with various nucleophiles to introduce the sulfonyl group. The reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the specific nucleophile and desired product.
Results Summary
The use of Sulfonyldiacetonitrile in organic synthesis has led to the development of new methods for the synthesis of a variety of important compounds. The results often include high yields of sulfonylated products, demonstrating the efficiency of this compound as an intermediate .
Green Synthesis of Heterocycles
Scientific Field
Green Chemistry
Application Summary
Sulfonyldiacetonitrile is used in the green synthesis of sulfonyl-substituted 2-amino-4H-pyran derivatives. This application highlights its role in the formation of heterocyclic compounds that are significant in pharmaceuticals.
Experimental Procedures
The synthesis involves a multicomponent one-pot reaction using aromatic aldehyde, cyclic ketone, and Sulfonyldiacetonitrile, catalyzed by sodium L-ascorbate. The reaction is carried out in an ethanol-water mixture, under mild conditions, which underscores its environmentally benign nature.
Results Summary
The process yields sulfonyl-substituted 2-amino-4H-pyran derivatives in moderate to good yields. The method is noted for its high efficiency, short reaction time, and the use of safe and stable catalyst systems .
Electrochemical Synthesis
Scientific Field
Electrochemistry
Application Summary
Sulfonyldiacetonitrile is utilized in electrochemical synthesis to produce nitrogen-containing or nitrile-containing compounds due to its good conductivity and environmentally friendly features.
Experimental Procedures
The compound is involved in electrochemical conversions, where it acts as a synthon in the presence of an electric current. The parameters such as current density, solvent, and electrolyte composition are crucial for the reaction’s success.
Results Summary
The electrochemical methods involving Sulfonyldiacetonitrile have led to the development of efficient synthesis pathways for nitrogen-rich compounds, which are valuable in various chemical industries .
Lithium-Ion Battery Electrolytes
Scientific Field
Material Science
Application Summary
Sulfonyldiacetonitrile derivatives are explored in the formulation of novel electrolytes for lithium-ion batteries, contributing to advancements in energy storage technologies.
Experimental Procedures
Molecular dynamics simulations are used to study the properties of electrolyte mixtures containing Sulfonyldiacetonitrile derivatives, evaluating characteristics like ionic conductivity and diffusion coefficient.
Results Summary
The studies suggest that Sulfonyldiacetonitrile derivatives in electrolytes can enhance the performance of lithium-ion batteries, offering potential for improved energy storage solutions .
Drug Delivery Systems
Scientific Field
Biomedical Engineering
Application Summary
Sulfonyldiacetonitrile-based metal-organic supercontainers (MOSCs) are investigated for their potential in drug delivery systems due to their unique multi-pore architectures.
Experimental Procedures
The MOSCs are synthesized through coordination-driven self-assembly, and their ability to encapsulate and release pharmaceutical agents is assessed.
Results Summary
The research indicates that Sulfonyldiacetonitrile-based MOSCs can efficiently encapsulate guest molecules, showing promise for targeted drug delivery applications .
Biosurfactant Production
Scientific Field
Biotechnology
Application Summary
Sulfonyldiacetonitrile is studied for its role in the production of biosurfactants, which have applications in medicine, agriculture, and environmental protection due to their unique surface activity and biodegradability.
Experimental Procedures
Microorganisms are cultured in the presence of Sulfonyldiacetonitrile, and the produced biosurfactants are characterized for their properties and potential applications.
Results Summary
The findings reveal that Sulfonyldiacetonitrile can be a key component in the microbial synthesis of biosurfactants, which are advantageous for their low toxicity and stability under extreme conditions .
Zukünftige Richtungen
The future directions for research on “Sulphonyl diacetonitrile” would depend on its potential applications. For instance, if it has potential uses in medicine or materials science, research could focus on optimizing its synthesis, understanding its properties, and testing its performance in relevant applications .
Eigenschaften
IUPAC Name |
2-(cyanomethylsulfonyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-1-3-9(7,8)4-2-6/h3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVQUTWFTPKDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190900 | |
| Record name | Sulphonyl diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulphonyl diacetonitrile | |
CAS RN |
37463-94-8 | |
| Record name | Sulphonyl diacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037463948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37463-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulphonyl diacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















